molecular formula C17H14ClNO B2774921 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile CAS No. 344281-16-9

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile

Cat. No.: B2774921
CAS No.: 344281-16-9
M. Wt: 283.76
InChI Key: GDGAJBJSALLTHE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of chlorophenyl and methylphenyl groups attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
  • 2-(4-Methylphenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
  • 2-(4-Chlorophenyl)-4-(3-chlorophenyl)-4-oxobutanenitrile

Uniqueness

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile is unique due to the specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGAJBJSALLTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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